4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-25(2)30(27,28)18-11-9-15(10-12-18)19(26)22-21-24-23-20(29-21)17-8-7-14-5-3-4-6-16(14)13-17/h7-13H,3-6H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNQULHSRBJLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing research findings, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula: C20H25N3O4S
- Molecular Weight: 435.6 g/mol
- CAS Number: 893124-97-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The dimethylsulfamoyl group is known to enhance the compound's solubility and bioavailability, while the oxadiazole moiety is associated with various pharmacological effects. The tetrahydronaphthalene structure contributes to the compound's lipophilicity, facilitating its ability to penetrate biological membranes.
Biological Activities
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Antimicrobial Activity
- Several studies have indicated that compounds containing sulfamoyl groups exhibit antimicrobial properties. The presence of the oxadiazole ring may enhance this activity by disrupting bacterial cell wall synthesis.
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Anticancer Properties
- Preliminary investigations suggest that this compound may possess anticancer properties. Research has shown that similar benzamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
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Anti-inflammatory Effects
- Some derivatives of benzamide are known to exhibit anti-inflammatory activities. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases.
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Neuroprotective Effects
- There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative disorders such as Alzheimer's disease.
Case Studies
A review of literature reveals several case studies focusing on related compounds:
- Study on Anticancer Activity: A derivative with a similar structure was tested against various cancer cell lines (e.g., MCF-7, HeLa) and showed IC50 values in the micromolar range, indicating significant cytotoxicity.
- Neuroprotection Study: In vitro assays demonstrated that a related compound reduced oxidative stress markers in neuronal cultures exposed to toxic agents.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, primarily through the 1,3,4-oxadiazole scaffold and substituted aryl/amide groups:
Physicochemical and Functional Differences
- Sulfamoyl vs.
- Aromatic Substitutents : The tetrahydronaphthalene group in the target compound provides a hydrophobic, bicyclic aromatic system, contrasting with OZE-II’s 3,5-dimethoxyphenyl (electron-donating) and OZE-III’s 4-chlorophenyl (electron-withdrawing) groups. These differences influence lipophilicity and electronic properties, affecting bioavailability and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
